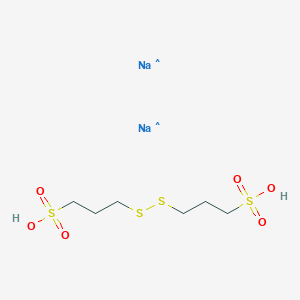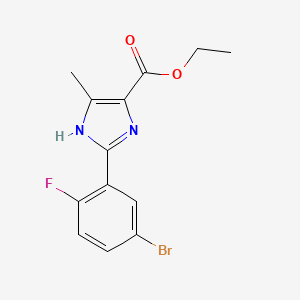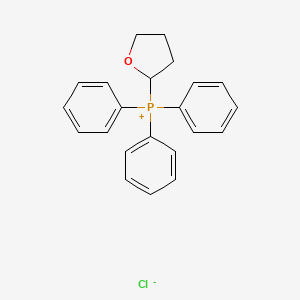
Bis-(sodium sulfopropyl)-disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(sodium sulfopropyl)-disulfide is a chemical compound widely used in the field of electroplating, particularly in copper electroplating. It is known for its role as an accelerator in the electroplating process, enhancing the deposition rate and quality of the copper layer. This compound is characterized by its ability to improve the brightness and smoothness of the electroplated copper surface.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(sodium sulfopropyl)-disulfide typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with sodium hydroxide to form the sodium salt. This intermediate is then oxidized to form the disulfide compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and the reaction is carefully monitored. The process involves the use of oxidizing agents and may include purification steps to remove any impurities. The final product is then dried and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(sodium sulfopropyl)-disulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced back to the thiol form, 3-mercaptopropane-1-sulfonic acid.
Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous solutions with controlled pH and temperature.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: 3-mercaptopropane-1-sulfonic acid.
Substitution Products: Various substituted sulfonic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis-(sodium sulfopropyl)-disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as an accelerator in copper electroplating baths to improve the quality of the deposited copper layer.
Biology: Investigated for its potential use in biological systems due to its ability to form disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the electronics industry for the production of printed circuit boards and other electronic components.
Mecanismo De Acción
The mechanism by which bis-(sodium sulfopropyl)-disulfide exerts its effects in electroplating involves its interaction with the copper ions in the plating bath. The compound adsorbs onto the copper surface, facilitating the reduction of copper ions and enhancing the deposition rate. The presence of the disulfide bond in the compound allows it to form a stable layer on the copper surface, improving the quality of the electroplated layer.
Comparación Con Compuestos Similares
Similar Compounds
- Bis-(sodium sulfoethyl)-disulfide
- Bis-(sodium sulfohexyl)-disulfide
- Sodium 3-mercaptopropane sulfonate
Uniqueness
Bis-(sodium sulfopropyl)-disulfide is unique in its ability to provide a balance between deposition rate and quality in copper electroplating. Compared to similar compounds, it offers superior performance in terms of brightness and smoothness of the electroplated layer. Its specific molecular structure allows for optimal interaction with copper ions, making it a preferred choice in the industry.
Propiedades
Fórmula molecular |
C6H14Na2O6S4 |
|---|---|
Peso molecular |
356.4 g/mol |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);; |
Clave InChI |
NJZLKINMWXQCHI-UHFFFAOYSA-N |
SMILES canónico |
C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)
![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)


![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)



![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)

![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)
